Home > Products > Screening Compounds P51368 > PEAQX tetrasodium salt
PEAQX tetrasodium salt -

PEAQX tetrasodium salt

Catalog Number: EVT-256066
CAS Number:
Molecular Formula: C17H13BrN3Na4O5P
Molecular Weight: 542.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent NMDA receptor antagonist (IC50 = 8 nM). Exhibits >100-fold selectivity for hNR2A containing receptors over hNR2B. Anticonvulsant in vivo.
Synthesis Analysis
  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups to form the NMDA receptor antagonist structure.
  2. Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized to facilitate desired reactions while minimizing side products.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

Technical details regarding the exact methods used in synthesis may vary based on laboratory protocols.

Molecular Structure Analysis

The molecular structure of PEAQX tetrasodium salt can be represented by its chemical structure and various identifiers:

  • InChI Key: QBVOZIDKUFSQIL-LPOFVUTESA-J
  • SMILES Notation: CC@@HNC(P([O-])([O-])=O)C1=C2C(N=C([O-])C([O-])=N2)=CC=C1.[Na+].[Na+].[Na+].[Na+]

Structural Features

PEAQX features a complex arrangement that includes:

  • A brominated aromatic ring.
  • A phosphonic acid moiety contributing to its solubility and interaction with NMDA receptors.
  • Multiple sodium ions that assist in solubilizing the compound in aqueous solutions.
Chemical Reactions Analysis

PEAQX tetrasodium salt primarily participates in competitive inhibition at NMDA receptors. Its mechanism involves binding to the receptor site, thereby blocking the action of glutamate, which is crucial for synaptic transmission in the central nervous system.

Key Reactions

  1. Inhibition of NMDA Receptors: PEAQX effectively reduces calcium influx through NMDA receptors by preventing glutamate from activating these channels.
  2. Anticonvulsant Activity: In vivo studies have demonstrated that PEAQX exhibits anticonvulsant properties, suggesting its potential utility in managing seizure disorders .
Mechanism of Action

The mechanism of action for PEAQX involves its selective antagonism at the GluN2A subunit of NMDA receptors. Upon administration:

  1. Binding: PEAQX binds to the NMDA receptor complex, specifically inhibiting GluN2A subunit-mediated signaling.
  2. Reduced Excitation: This binding effectively dampens excitatory neurotransmission, which can lead to decreased neuronal excitability.
  3. Physiological Effects: The resultant decrease in calcium ion influx leads to various physiological effects, including potential neuroprotective outcomes during excitotoxic conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water (up to 5.42 mg/mL) with gentle warming required for higher concentrations .

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: High purity levels (≥98%) ensure consistent biological activity and reproducibility in experiments.

Relevant Data

The compound's properties allow it to be effectively used in laboratory settings to study NMDA receptor functions and related neurological phenomena.

Applications

PEAQX tetrasodium salt has several scientific applications:

  1. Neuroscience Research: It is extensively used in studies investigating synaptic plasticity, learning, and memory due to its role as an NMDA receptor antagonist.
  2. Pharmacological Studies: Researchers utilize PEAQX to explore potential therapeutic effects against neurological disorders such as epilepsy and Alzheimer’s disease by modulating excitatory neurotransmission .
  3. Behavioral Studies: Investigations into social behavior modulation have been conducted using low doses of PEAQX in animal models, highlighting its relevance in behavioral neuroscience .
Molecular Pharmacology of PEAQX Tetrasodium Salt as a Selective NMDA Receptor Antagonist

Mechanistic Insights into GluN2A Subunit Selectivity and Binding Kinetics

PEAQX tetrasodium salt ([[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt) is a competitive NMDA receptor antagonist exhibiting high potency and subunit selectivity. It binds specifically at the glutamate recognition site of GluN2A-containing NMDA receptors, with an inhibitory concentration (IC50) of 8-31 nM for recombinant human GluN1/GluN2A receptors [1] [7]. This competitive antagonism arises from direct steric hindrance at the ligand-binding domain (LBD), preventing glutamate-induced receptor activation. Molecular dynamics simulations reveal that PEAQX stabilizes a closed-cleft conformation in the GluN2A LBD, reducing agonist affinity and ion channel opening probability [3] [10].

The binding kinetics demonstrate slow dissociation rates, contributing to sustained receptor blockade. Electrophysiological studies in HEK293 cells expressing GluN1/GluN2A receptors show >100-fold slower off-rate kinetics compared to non-selective antagonists, explaining its prolonged functional effects despite nanomolar affinity [1] [10].

Table 1: Binding Kinetics of PEAQX at NMDA Receptor Subunits

ParameterGluN1/GluN2AGluN1/GluN2BExperimental System
IC50 (nM)8 - 31215 - 780Recombinant human receptors
Ki (nM)1578Radioligand displacement
Association Rate (M-1s-1)2.1 × 1068.4 × 104Patch-clamp electrophysiology
Selectivity Ratio (2A:2B)1:7 - 1:100

Comparative Analysis of Affinity Profiles: GluN2A vs. GluN2B Subunit Interactions

PEAQX exhibits preferential but not absolute selectivity for GluN2A over GluN2B subunits. Quantitative analyses indicate a 7- to 100-fold selectivity window for GluN2A-containing receptors (IC50 GluN2A = 8 nM; IC50 GluN2B = 215-780 nM) [1] [7] [9]. This variance in reported selectivity stems from methodological differences: studies using recombinant human receptors show higher selectivity (100-fold) than those using rat receptors or cortical neurons (7-10-fold) due to interspecies variation in LBD structure [7] [9].

Mutagenesis studies identify residue S511 in the GluN2A LBD as a critical determinant of selective binding. Substitution with corresponding GluN2B residues (e.g., GluN2A-S511T) reduces PEAQX affinity by >15-fold, while analogous mutations in GluN2B (GluN2B-T511S) enhance affinity [10]. The molecular basis for this differential affinity involves:

  • Hydrophobic pocket complementarity: The (S)-1-(4-bromophenyl)ethyl group optimally occupies a hydrophobic subpocket in GluN2A formed by residues M705, V706, and A716
  • Electrostatic interactions: The phosphonate group forms salt bridges with R518 in GluN2A but experiences repulsion from E413 in GluN2B
  • Conformational flexibility: The tetrahydrodioxoquinoxaline scaffold induces tighter domain closure in GluN2A vs. GluN2B LBDs [3] [10]

Table 2: Structural Determinants of PEAQX Selectivity

Structural FeatureInteraction in GluN2AInteraction in GluN2BEffect on Selectivity
(S)-1-(4-Bromophenyl)ethyl groupHydrophobic pocket: M705, V706, A716Smaller pocket: F416, L4208-fold increased 2A affinity
Phosphonate moietySalt bridge with R518Repulsion from E41312-fold selectivity
Quinoxalinedione ring systemHydrogen bonding with S689Weaker H-bonding with N6875-fold selectivity

Structural Determinants of Competitive Antagonism at the Glutamate Recognition Site

The molecular architecture of PEAQX enables precise targeting of the glutamate-binding site within the GluN2A LBD. X-ray crystallography and molecular modeling reveal three critical components:

  • Phosphonomethylquinoxalinedione core: Serves as a glutamate bioisostere, with the dioxoquinoxaline ring forming hydrogen bonds with S689 (bond length: 2.8 Å) and the phosphonate group mimicking the α-carboxylate of glutamate [7] [10]

  • Chiral (S)-1-(4-bromophenyl)ethyl group: Projects into a hydrophobic subdomain unique to GluN2A, with bromine forming halogen bonds with backbone carbonyls (distance: 3.3 Å). The (S)-enantiomer shows 30-fold higher affinity than the (R)-configuration due to steric complementarity [1] [7]

  • Tetrasodium salt formulation: Enhances water solubility (10 mM in water) while preserving interactions with the LBD. The ionic form maintains the phosphonate group ionization state necessary for electrostatic interactions [1] [4]

Pathogenic variants in the LBD demonstrate functional consequences: GluN1-S688Y mutation increases glycine EC50 by >500% and reduces surface expression by 60%, while GluN2A-S511A mutation minimally affects glutamate EC50 but decreases PEAQX binding affinity 8-fold [10]. This asymmetry highlights distinct quality control mechanisms for GluN1 versus GluN2A subunits during receptor trafficking.

Co-expression studies show that combining mutated GluN1 and GluN2A subunits leads to synergistic reductions (up to 85%) in surface receptor expression, explaining why certain LBD variants cause profound neurological dysfunction despite modest changes in agonist affinity [3] [10].

Properties

Product Name

PEAQX tetrasodium salt

Molecular Formula

C17H13BrN3Na4O5P

Molecular Weight

542.14

Synonyms

[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.